molecular formula C7H9ClN2O B581280 5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole CAS No. 1221278-57-4

5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole

Cat. No. B581280
CAS RN: 1221278-57-4
M. Wt: 172.612
InChI Key: BCCZZVBQASSARF-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole, also known as CMCO, is a novel organic compound that has been used in various scientific research applications. It is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms, one oxygen atom, one carbon atom, and one chlorine atom. It is a highly versatile compound with a variety of potential uses due to its diverse range of properties. CMCO has been used in organic synthesis, as a reagent in chemical reactions, and as a biological agent.

Scientific Research Applications

Synthesis and Pharmacological Applications

Synthesis and Biological Roles

Oxadiazoles, including 1,2,4-oxadiazole derivatives, are recognized for their diverse pharmacological activities. These compounds exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Their synthesis and activity benefit from oxadiazole's ability to form hydrogen bonds with biomacromolecules, enhancing pharmacokinetic properties (Wang et al., 2022).

Therapeutic Worth

The structural feature of 1,3,4-oxadiazole rings facilitates effective binding with various enzymes and receptors in biological systems, leading to a wide range of bioactivities. These compounds have been extensively used for the treatment of various ailments, contributing significantly to medicinal chemistry (Verma et al., 2019).

Applications in Material Science and Sensing

Metal-Ion Sensing Applications

Oxadiazoles, particularly 1,3,4-oxadiazoles, have been identified as promising molecules in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for sensing applications (Sharma et al., 2022).

Synthesis Methods and Strategies

Synthetic Strategies

The synthesis of 1,2,4-oxadiazoles and their psychological utility has been explored, showing potential in treating various mental disorders. Innovative synthetic strategies have been developed to prepare oxadiazole derivatives effective in psychological treatments (Saxena et al., 2022).

Synthetic Approaches

Various synthetic procedures for 1,3,4-oxadiazoles highlight their role as anticancer and antiviral agents. The structural flexibility of oxadiazole derivatives enables the targeted inhibitory activities against cancer and viral infections (Devi et al., 2022).

properties

IUPAC Name

5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-4-6-9-7(10-11-6)5-2-1-3-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCZZVBQASSARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole

CAS RN

1221278-57-4
Record name 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole
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